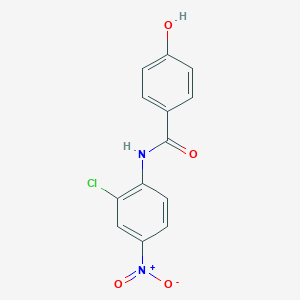
N-(2-Chloro-4-nitrophenyl)-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-4-nitrophenyl)-4-hydroxybenzamide is a chemical compound with the molecular formula C13H9ClN2O3 and a molecular weight of 276.675 g/mol . This compound is known for its unique structural properties, which include a benzamide group substituted with a 2-chloro-4-nitrophenyl and a 4-hydroxybenzene moiety. It is used in various scientific research applications due to its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-nitrophenyl)-4-hydroxybenzamide typically involves the reaction of 2-chloro-4-nitroaniline with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-nitrophenyl)-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid.
Substitution: Ammonia (NH3) or thiourea in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-chloro-4-aminophenyl-4-hydroxybenzamide.
Substitution: N-(2-substituted-4-nitrophenyl)-4-hydroxybenzamide derivatives.
Scientific Research Applications
N-(2-Chloro-4-nitrophenyl)-4-hydroxybenzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-nitrophenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interfere with cellular processes such as oxidative phosphorylation and glucose uptake, leading to cellular dysfunction .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: A related compound with similar structural features but lacking the benzamide group.
N-(2,4-Dinitrophenyl)benzamide: Another benzamide derivative with two nitro groups, exhibiting different reactivity and biological activities.
Uniqueness
N-(2-Chloro-4-nitrophenyl)-4-hydroxybenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research .
Properties
CAS No. |
62639-24-1 |
|---|---|
Molecular Formula |
C13H9ClN2O4 |
Molecular Weight |
292.67 g/mol |
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C13H9ClN2O4/c14-11-7-9(16(19)20)3-6-12(11)15-13(18)8-1-4-10(17)5-2-8/h1-7,17H,(H,15,18) |
InChI Key |
QIOSDSRXUXWCFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


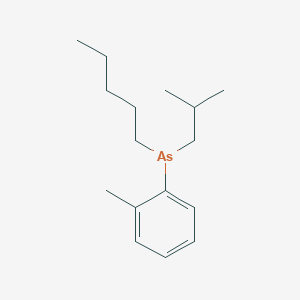
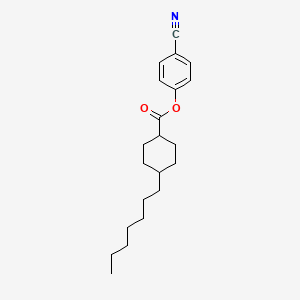
![2-Hydroxy-5-[(2-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B14526169.png)
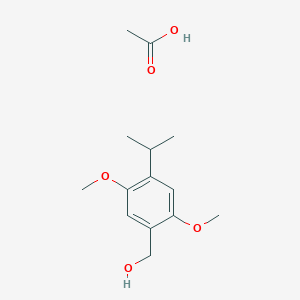
![Triethyl[(hexa-1,3-dien-3-yl)oxy]silane](/img/structure/B14526181.png)
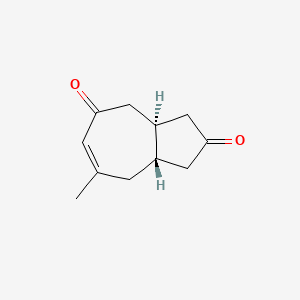
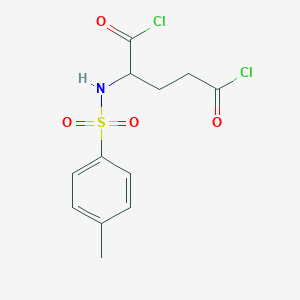

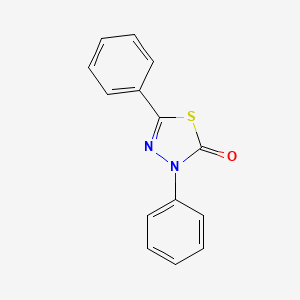
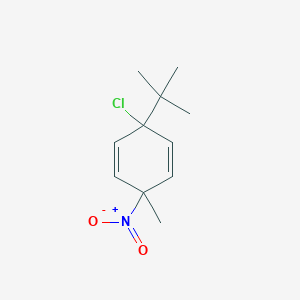
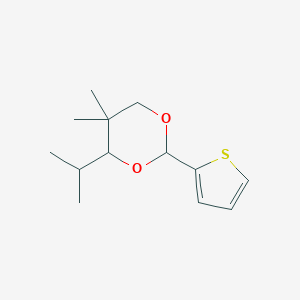
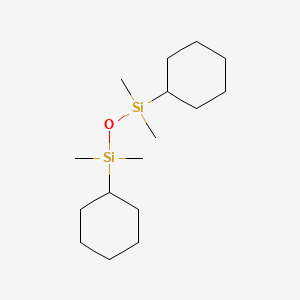
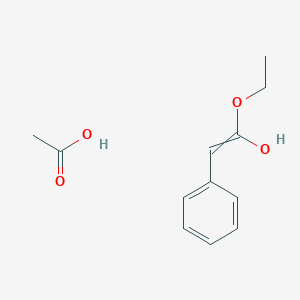
![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14526255.png)
